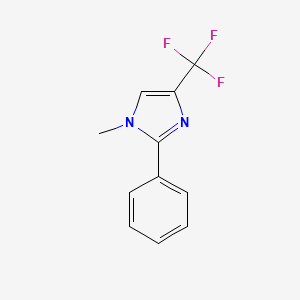

1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole

描述

1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole is a fluorinated imidazole derivative characterized by a methyl group at position 1, a phenyl group at position 2, and a trifluoromethyl (-CF₃) group at position 2. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and materials science applications .

属性

IUPAC Name |

1-methyl-2-phenyl-4-(trifluoromethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-16-7-9(11(12,13)14)15-10(16)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPVLOJGROPKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579100 | |

| Record name | 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63875-06-9 | |

| Record name | 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Synthesis via N-Acyl-N-alkylglycine Precursors

A notable method involves the use of N-acyl-N-alkylglycine derivatives as starting materials. The process includes:

- Step 1: Treatment of N-acyl-N-alkylglycine with trifluoroacetic anhydride (TFAA) in dichloromethane at 0 °C, followed by stirring at room temperature to form 4-trifluoroacetyl-1,3-oxazolium-5-olates.

- Step 2: After workup, the oxazolium intermediate is dissolved in dry DMF, and ammonium acetate is added at 0 °C.

- Step 3: The mixture is stirred at 70 °C for 2 hours, leading to cyclization and formation of 4-trifluoromethyl-4-hydroxy-1-methyl-2-phenyl-4,5-dihydroimidazole.

- Step 4: The product is isolated by recrystallization.

This method offers a convenient one-pot approach with high yields (e.g., 92% for related oxazolium intermediates) and good purity, as confirmed by melting points and spectral data.

Palladium- or Copper-Catalyzed Coupling with Substituted Phenyl Halides

Another approach involves the coupling of 4-methylimidazole with trifluoromethyl-substituted phenyl halides:

- Step 1: React 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a strong base such as sodium hydride in N-methyl pyrrolidinone (NMP).

- Step 2: Recrystallize the crude product from heptane.

- Step 3: Perform arylamination using diphenylimine with a palladium catalyst, phosphine ligand, and base.

- Step 4: Hydrolyze the product with aqueous hydrochloric acid to obtain the imidazole compound as its hydrochloride salt.

- Step 5: Optionally convert the salt to the free base.

This multistep process allows for the selective introduction of the trifluoromethyl group at the 4-position and phenyl substitution at the 2-position of the imidazole ring.

Nucleophilic Aromatic Substitution and Reduction

A related synthetic route includes:

- Nitration of 2-bromo-5-fluoro-benzotrifluoride to introduce a nitro group.

- Catalytic hydrogenation of the nitro compound to form 3-fluoro-5-trifluoromethyl-phenylamine.

- Reaction of this amine with the sodium salt of 4-methylimidazole to yield the target compound.

This method leverages nucleophilic aromatic substitution and reduction steps to construct the desired imidazole with trifluoromethyl substitution.

Comparative Data Table of Preparation Methods

Research Findings and Considerations

- The one-pot TFAA-mediated method is advantageous for its operational simplicity and high yields, making it suitable for laboratory-scale synthesis of trifluoromethyl-substituted imidazoles.

- The transition metal-catalyzed coupling approach offers greater control over substitution patterns, especially for complex derivatives such as this compound, but requires careful optimization of catalysts and ligands.

- The nucleophilic aromatic substitution and reduction route is effective but involves multiple purification steps and handling of potentially hazardous reagents.

- Spectroscopic characterization (IR, ^1H-NMR) and melting point analysis are essential for confirming the structure and purity of the synthesized compounds.

- The presence of the trifluoromethyl group significantly influences the chemical reactivity and physical properties, necessitating tailored reaction conditions.

化学反应分析

Types of Reactions: 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride; reactions are often conducted in ether solvents.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper complexes.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole has been studied for its potential as an antimicrobial agent . Research indicates that it exhibits effectiveness against various pathogens, making it a candidate for developing new antibiotics. Its structural similarity to other biologically active compounds suggests that it may also play a role in treating other diseases.

Enzyme Inhibition

The compound has demonstrated promise as an enzyme inhibitor . Studies have shown that the trifluoromethyl group can enhance the binding affinity of the compound to target enzymes, which is crucial for developing drugs that can modulate enzyme activity. This property is particularly relevant in designing inhibitors for protein methyltransferases, which are implicated in various diseases, including cancer.

Antimicrobial Studies

Recent investigations into the antimicrobial properties of this compound have revealed its efficacy against a range of bacterial strains. The compound's mechanism of action appears to involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized derivatives of the compound and tested their ability to inhibit specific methyltransferases. The findings revealed that modifications to the trifluoromethyl group could enhance inhibitory activity, highlighting the importance of structural optimization in drug development .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| 2-Phenyl-1H-imidazole | Lacks the trifluoromethyl group | Simpler structure with less electronic influence |

| 1-Methyl-2-(trifluoromethyl)imidazole | Lacks the phenyl group | Different substitution pattern affects reactivity |

| 4-Trifluoromethylimidazole | Lacks the methyl and phenyl groups | Variation in substituents alters biological activity |

This table illustrates how the trifluoromethyl substitution imparts distinct properties that may enhance biological activity compared to related compounds.

作用机制

The mechanism of action of 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity and leading to the desired biological effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl group is a key feature influencing electronic and steric properties. Below is a comparative analysis with similar compounds:

Table 1: Substituent Effects and Physical Properties

- Lipophilicity : The trifluoromethyl group enhances electronegativity and membrane permeability, a feature exploited in drug design (e.g., antiferroptotic inhibitors in ).

Antiferroptotic Inhibitors

Compound 18 () shares a trifluoromethyl group and demonstrates selective inhibition of the 15LOX/PEBP1 complex, highlighting the role of -CF₃ in enhancing binding affinity and metabolic stability . The target compound’s methyl group may further modulate pharmacokinetics by reducing enzymatic degradation.

生物活性

1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound notable for its unique trifluoromethyl group, which enhances its biological activity and reactivity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and antiviral activities.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₉F₃N₂. The presence of the trifluoromethyl group significantly influences its electronic properties, which can affect its interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Antiviral Activity

The compound has also demonstrated promising antiviral properties . In particular, derivatives of imidazole containing electron-withdrawing groups, such as the trifluoromethyl moiety, have shown significant antiviral activity with low cytotoxicity. For instance, one study reported an IC50 value of 0.45 μM for a related compound, indicating strong antiviral potential .

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. Its structural characteristics allow it to interact effectively with enzyme active sites, which may lead to the development of new enzyme inhibitors in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationships (SAR). The following table summarizes key compounds related to this imidazole derivative and their respective activities:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 2-Phenyl-1H-imidazole | Lacks trifluoromethyl group | Lower reactivity |

| 1-Methyl-2-(trifluoromethyl)imidazole | Lacks phenyl group | Different reactivity profile |

| 4-Trifluoromethylimidazole | Lacks methyl and phenyl groups | Altered biological activity |

The distinct substitution pattern in this compound contributes to its unique biological properties compared to structurally similar compounds.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentration (MIC) values that indicate effective inhibition at low concentrations.

- Antiviral Activity : In vitro assays demonstrated that derivatives containing the trifluoromethyl group exhibited significant antiviral effects against specific viral strains, with selectivity indices indicating low toxicity to host cells .

- Enzyme Interaction Studies : Research involving molecular docking simulations showed that this compound binds effectively to target enzymes, suggesting a mechanism for its inhibitory action .

常见问题

Q. Basic

- X-ray crystallography : Single-crystal analysis using SHELX software provides unambiguous confirmation of molecular geometry and substituent orientation (e.g., bond angles, torsional strains) .

- Spectroscopy :

- ¹H/¹³C NMR identifies substituent integration and coupling patterns (e.g., aryl protons at δ 7.2–8.1 ppm, CF₃ at δ -60 ppm in ¹⁹F NMR) .

- IR spectroscopy detects functional groups (C-F stretches at 1100–1250 cm⁻¹) .

- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values indicate purity .

How should researchers address contradictions between experimental and computational data in structural studies?

Advanced

Discrepancies often arise from crystal packing effects or dynamic behavior in solution. Strategies include:

- Multi-method validation : Cross-validate NMR/X-ray data with DFT calculations (e.g., Gaussian09) to assess conformer stability .

- Thermal ellipsoid analysis : Evaluate anisotropic displacement parameters in X-ray structures to identify disordered regions .

- Dynamic NMR : Probe temperature-dependent shifts to detect rotational barriers (e.g., hindered rotation of phenyl groups) .

What role does the trifluoromethyl group play in modulating the compound’s physicochemical and biological properties?

Advanced

The CF₃ group significantly impacts:

- Electron density : Withdraws electrons via inductive effects, increasing imidazole ring acidity (pKa ~5–6) and stabilizing intermediates in nucleophilic reactions .

- Lipophilicity : Enhances membrane permeability, as observed in antifungal analogs .

- Metabolic stability : Resists oxidative degradation in hepatic microsomal assays compared to non-fluorinated analogs .

What strategies are effective for functionalizing the imidazole core without disrupting the trifluoromethyl group?

Q. Advanced

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the imidazole nitrogen during arylations .

- Metal-free conditions : Employ hypervalent iodine reagents (e.g., PhI(OAc)₂) for oxidative coupling at the 5-position .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 24 h) and minimizes side reactions like defluorination .

How can computational modeling guide the design of derivatives with enhanced activity?

Q. Advanced

- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., cytochrome P450 enzymes), leveraging crystal structures from the PDB .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

- MD simulations : Assess solvation effects and stability of imidazole-protein complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。